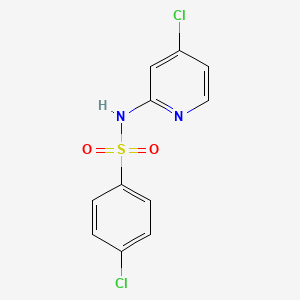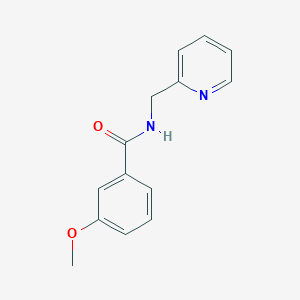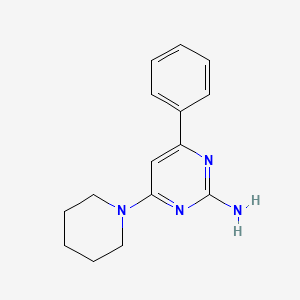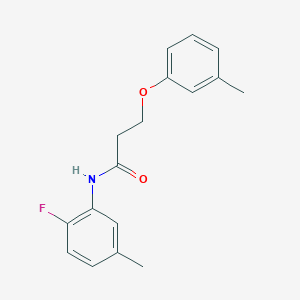
4-chloro-N-(4-chloro-2-pyridinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(4-chloro-2-pyridinyl)benzenesulfonamide, commonly referred to as CPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPB is a sulfonamide-based compound that has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Mechanism of Action
The mechanism of action of CPB is not fully understood, but research suggests that it acts by inhibiting various enzymes and signaling pathways. In cancer cells, CPB has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. CPB has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression. In autoimmune disorders, CPB has been shown to inhibit the activity of B cells, which are responsible for the production of autoantibodies.
Biochemical and Physiological Effects
CPB has been shown to have various biochemical and physiological effects. In cancer cells, CPB has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of topoisomerase II. In inflammation, CPB has been shown to inhibit the production of pro-inflammatory cytokines and reduce tissue damage. In autoimmune disorders, CPB has been shown to inhibit the production of autoantibodies and reduce inflammation.
Advantages and Limitations for Lab Experiments
CPB has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, CPB also has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo. Additionally, CPB has a short half-life, which can limit its effectiveness in some applications.
Future Directions
For research on CPB include the development of novel derivatives, the identification of new targets, and the combination with other drugs for more effective treatments.
Synthesis Methods
CPB can be synthesized using various methods, including the reaction of 4-chloro-2-nitropyridine with 4-chlorobenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then reduced using a suitable reducing agent to yield CPB. Other methods of synthesis include the reaction of 4-chloro-2-nitropyridine with 4-chlorobenzenesulfonamide in the presence of a base, and the reaction of 4-chloro-2-nitropyridine with 4-chlorobenzenesulfonamide in the presence of a catalyst.
Scientific Research Applications
CPB has been extensively studied for its potential applications in various fields. In cancer research, CPB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. CPB has also been studied for its anti-inflammatory properties, with research indicating that it can inhibit the production of pro-inflammatory cytokines. In autoimmune disorders, CPB has been shown to inhibit the production of autoantibodies, thereby reducing inflammation and tissue damage.
properties
IUPAC Name |
4-chloro-N-(4-chloropyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S/c12-8-1-3-10(4-2-8)18(16,17)15-11-7-9(13)5-6-14-11/h1-7H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMBTZMAYDAQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NC=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5786750.png)

![7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B5786764.png)
![(3,4-dimethoxyphenyl)[4-(methylthio)benzyl]amine](/img/structure/B5786768.png)


![{5-[4-(carboxymethoxy)phenyl]-2H-tetrazol-2-yl}acetic acid](/img/structure/B5786810.png)

![4-[(2-methoxyphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5786825.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5786826.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5786832.png)